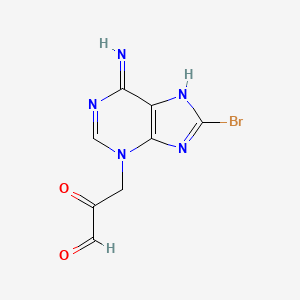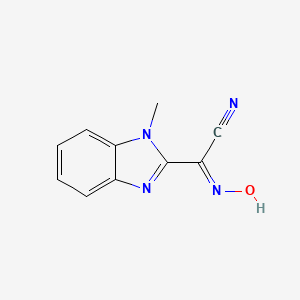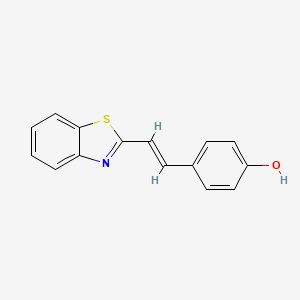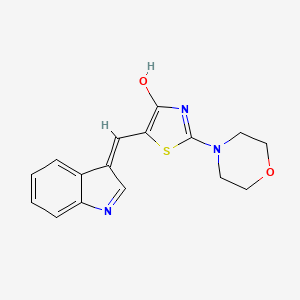
3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound is characterized by the presence of an amino group, a bromine atom, and an oxopropanal group attached to the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal typically involves multi-step organic reactions. One common method includes the bromination of a purine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the oxopropanal group via an oxidation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropanal group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol, resulting in the formation of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-hydroxypropanal.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-hydroxypropanal.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide analogs and their interactions with enzymes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the amino and bromine groups allows it to form specific interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Amino-3H-purin-3-yl)-2-oxopropanal: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(6-Amino-8-chloro-3H-purin-3-yl)-2-oxopropanal: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-(6-Amino-8-methyl-3H-purin-3-yl)-2-oxopropanal: The presence of a methyl group instead of bromine alters its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or methyl groups can significantly influence the compound’s chemical reactivity and biological interactions.
Eigenschaften
IUPAC Name |
3-(8-bromo-6-imino-7H-purin-3-yl)-2-oxopropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h2-3,10H,1H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYPIWUPXRIYET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=N)C2=C(N1CC(=O)C=O)N=C(N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-(4-bromophenyl)-2-{[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]amino}-3-thiophenecarboxylate](/img/structure/B604386.png)
![N'-[(E)-(2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B604388.png)
![1-ethyl-N-[(E)-1H-indol-3-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B604389.png)
![5-Methyl-2-[(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}hydrazin-1-ylidene)methyl]phenol](/img/structure/B604390.png)
![N'~1~-[(E)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B604392.png)
![2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604395.png)



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B604400.png)
![2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B604401.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B604402.png)
![N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE](/img/structure/B604403.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B604405.png)
